molecular formula C11H15N3 B1265464 Indole, 5-amino-3-((dimethylamino)methyl)- CAS No. 3414-74-2

Indole, 5-amino-3-((dimethylamino)methyl)-

Cat. No. B1265464
CAS RN: 3414-74-2
M. Wt: 189.26 g/mol
InChI Key: LXCLCCAAPPKYBS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of indole derivatives, including 5-amino-3-((dimethylamino)methyl)-indole, often involves multi-step reactions that introduce specific functional groups to the indole core. One common approach is the Fischer indole synthesis, which has been adapted to synthesize 2,3-dialkyl(dimethylamino)indoles with modifications for the introduction of amino and dimethylaminomethyl groups at specific positions on the indole ring (Fludzinski et al., 1986). Another method involves a three-step synthesis starting from commercially available materials, leading to the formation of 5-amino-3-(2-dimethylaminoethyl)indole (MacorJohn et al., 1993).

Molecular Structure Analysis

The molecular structure of 5-amino-3-((dimethylamino)methyl)-indole derivatives is characterized by the presence of hydrogen bonding and π-π interactions that contribute to their stability and reactivity. X-ray diffraction analysis of similar compounds reveals that hydrogen bonds between amino groups and adjacent molecules play a crucial role in the crystal packing and overall molecular conformation (Kukuljan et al., 2016).

Chemical Reactions and Properties

Indole derivatives undergo a variety of chemical reactions, including N-alkylation, acylation, and electrophilic substitutions, which are essential for the functionalization of the indole core. The presence of amino and dimethylaminomethyl groups on the indole ring enhances its nucleophilicity, facilitating reactions with electrophiles (Ganellin & Ridley, 1969).

Scientific Research Applications

Novel Research Tools and Chemical Stability

  • Indole-3-acetic acid derivatives : Indole-3-acetic acid, a crucial hormone in plants and metabolite in humans, animals, and microorganisms, has derivatives like 5- and 6-(2-aminoethyl)-indole used in creating novel research tools. These derivatives can form immobilized and carrier-linked forms of indole-3-acetic acid and its conjugates with biochemical tags or molecular probes. This includes linking to proteins like bovine serum albumin or biotin for applications like monoclonal antibody formation and enzyme-linked immunosorbent assays (Ilić et al., 2005).

Spectroscopic and Photophysical Properties

  • Probe fluorophores : Indole derivatives are used as probe fluorophores in spectroscopic studies. The properties of these derivatives vary with small chemical changes and solvent types, providing insights into the interaction dynamics in different environments (Belletěte & Durocher, 1992).
  • Photophysics of 3H-indole derivatives : These derivatives have been studied for their solvatochromic shifts, interpreting the nature of substituent groups and solute-solvent interactions. This research helps in understanding the geometrical changes in various states of these molecules (Belletěte, Sarpal & Durocher, 1994).

Chemical Reactions and Modifications

  • Electrophilic substitution reactions : Indole derivatives undergo various chemical reactions like bromination, nitration, and acylation, providing valuable information for synthetic chemistry applications (Golubeva et al., 1985).

Solubilization Behavior and Micelle Interaction

  • Solubilization in micelles : Substituted derivatives of indole have been studied for their behavior in different micellar solutions like SDS and CTAB. This research reveals how small chemical variations affect solubilization sites and interactions in micelles (Sarpal, Belletěte & Durocher, 1994).

Future Directions

Indole derivatives have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “Indole, 5-amino-3-((dimethylamino)methyl)-” and similar compounds could have potential applications in the development of new pharmaceuticals.

properties

IUPAC Name

3-[(dimethylamino)methyl]-1H-indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3/c1-14(2)7-8-6-13-11-4-3-9(12)5-10(8)11/h3-6,13H,7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCLCCAAPPKYBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=CNC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30187737
Record name Indole, 5-amino-3-((dimethylamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole, 5-amino-3-((dimethylamino)methyl)-

CAS RN

3414-74-2
Record name Indole, 5-amino-3-((dimethylamino)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003414742
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 5-amino-3-((dimethylamino)methyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30187737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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